molecular formula C18H16N4O4S B2370875 methyl 3-({[1-(anilinocarbonyl)-3-methyl-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate CAS No. 321574-09-8

methyl 3-({[1-(anilinocarbonyl)-3-methyl-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate

Cat. No.: B2370875
CAS No.: 321574-09-8
M. Wt: 384.41
InChI Key: VIXFNCDTYFKFOE-UHFFFAOYSA-N
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Description

Methyl 3-({[1-(anilinocarbonyl)-3-methyl-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate is an intriguing chemical compound that has garnered interest due to its unique structural properties and diverse applications in scientific research. Characterized by its complex molecular framework, this compound is known for its potential utility in various fields including chemistry, biology, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound involves a multi-step synthetic route. Typically, the synthesis starts with the formation of the pyrazole core, followed by functionalization steps to introduce the anilinocarbonyl and thiophenecarboxylate moieties. Key reaction conditions often include:

  • Catalysts: : Commonly used catalysts in these reactions include palladium and copper salts.

  • Solvents: : Solvents such as dichloromethane, dimethylformamide, and tetrahydrofuran are often employed.

  • Temperatures: : The reactions are typically conducted at moderate temperatures ranging from 60-100°C.

Industrial Production Methods

In industrial settings, large-scale production may employ continuous flow reactors to optimize yield and reduce reaction times. Advanced purification techniques such as chromatography and crystallization ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Methyl 3-({[1-(anilinocarbonyl)-3-methyl-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate can undergo oxidation reactions, often facilitated by reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: : The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Substitution reactions can occur, particularly on the anilinocarbonyl group, using halogenating agents.

Common Reagents and Conditions

  • Reagents: : Common reagents include halogenating agents like chlorides, bromides, and iodides, as well as reducing agents like sodium borohydride.

  • Conditions: : Reaction conditions often involve controlled temperatures and specific pH levels to ensure selectivity and efficiency.

Major Products

The major products from these reactions include various derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Methyl 3-({[1-(anilinocarbonyl)-3-methyl-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate is used in diverse fields:

  • Chemistry: : As an intermediate in the synthesis of complex organic molecules.

  • Biology: : Investigated for its potential biochemical activities and interactions with proteins and enzymes.

  • Medicine: : Explored for its therapeutic potential in treating specific diseases.

  • Industry: : Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects is often through binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to a cascade of biological responses. The pathways involved are typically complex and can vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-anilinocarbonyl-3-methyl-1H-pyrazol-4-yl)aminothiophene-2-carboxylate

  • Ethyl 3-({[1-(anilinocarbonyl)-3-methyl-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate

Uniqueness

Compared to similar compounds, methyl 3-({[1-(anilinocarbonyl)-3-methyl-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate is unique due to its specific structural features that enable distinct biochemical interactions and reactivity profiles. These unique characteristics make it a valuable compound for specific research and industrial applications.

Conclusion: this compound is a versatile compound with a wide range of applications. Its intricate structure and diverse reactivity make it a subject of extensive study in various scientific fields.

Properties

IUPAC Name

methyl 3-[[3-methyl-1-(phenylcarbamoyl)pyrazole-4-carbonyl]amino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-11-13(16(23)20-14-8-9-27-15(14)17(24)26-2)10-22(21-11)18(25)19-12-6-4-3-5-7-12/h3-10H,1-2H3,(H,19,25)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXFNCDTYFKFOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)NC2=C(SC=C2)C(=O)OC)C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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